8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Catalog No.
S888697
CAS No.
724788-70-9
M.F
C9H6BrFN2O
M. Wt
257.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

CAS Number

724788-70-9

Product Name

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

IUPAC Name

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

InChI

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3

InChI Key

KBDDFKYRMCBPOT-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br
  • Chemical Reference Standard


    Several chemical suppliers list 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine in their catalogs, primarily as a reference standard for research purposes [, , ]. These standards are typically used to calibrate instruments or confirm the identity of unknown compounds in research projects.

  • Potential for Further Study

    The presence of the bromine, fluorine, and methoxy functional groups on the naphthyridine core suggests potential for interesting biological or chemical properties. However, no published research exploring these possibilities has been identified. Further research is needed to determine if 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine possesses any useful biological activity or other functionalities that would be of interest to researchers in medicinal chemistry or other fields.

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H6BrFN2O\text{C}_9\text{H}_6\text{Br}\text{F}\text{N}_2\text{O} and a molecular weight of 257.06 g/mol. This compound features a naphthyridine core, characterized by the presence of bromine and fluorine substituents at the 8th and 7th positions, respectively, along with a methoxy group at the 2nd position. These substituents significantly influence its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
  • Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions, pivotal for forming carbon-carbon bonds. Common reagents include palladium catalysts and boronic acids.

Research indicates that 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown potential in inhibiting various microbial pathogens.
  • Anticancer Activity: Studies suggest it may affect cancer cell proliferation through interactions with specific molecular targets.
  • Mechanism of Action: It likely binds to enzymes or receptors, altering their activity and leading to diverse biological effects

    The synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine typically involves multi-step organic reactions. A common synthetic route includes:

    • Condensation of Precursors: Initial reactions involve the condensation of suitable precursors.
    • Cyclization: Following condensation, cyclization occurs to form the naphthyridine structure.
    • Decarboxylation: This step may be included depending on the specific synthetic pathway employed.

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Material Science: The compound is explored for developing new materials due to its unique chemical properties.
  • Pharmaceutical Research: Ongoing studies aim to evaluate its efficacy as a pharmaceutical intermediate for drug development.

Interaction studies focus on how 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine binds to biological targets. Techniques often used include:

  • Binding Affinity Assays: These assess how effectively the compound interacts with specific enzymes or receptors.
  • In vitro Studies: Laboratory studies help elucidate its mechanism of action and potential therapeutic effects against various diseases.

Similar Compounds: Comparison

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family:

Compound NameCAS NumberKey Features
8-Bromo-1,5-naphthyridine1432322-85-4Lacks methoxy group; different reactivity profile
7-Fluoro-1,5-naphthyridine1003944-32-8Only fluorine substitution; different biological activity
2-Methoxy-1,5-naphthyridine881658-92-0Lacks halogen substitutions; altered properties
8-Bromo-2-fluoro-1,5-naphthyridine1432322-85-XDifferent halogen positions; potential for similar activity
4-Bromo-6-methoxy-pyridine1227565-50-XDifferent core structure; distinct electronic properties

The unique combination of bromine and fluorine substituents at critical positions on the naphthyridine ring sets 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine apart from its analogs. This substitution pattern enhances both its biological activity and reactivity compared to other derivatives that lack such halogenation.

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Dates

Modify: 2023-08-16

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